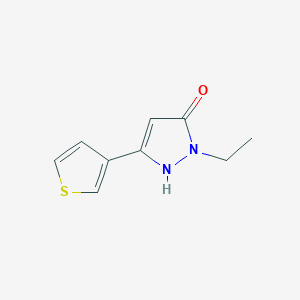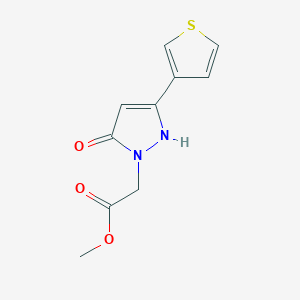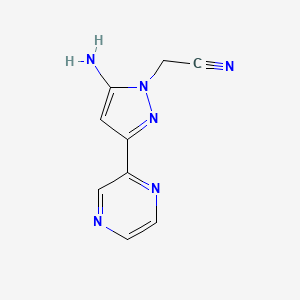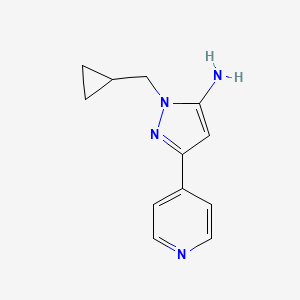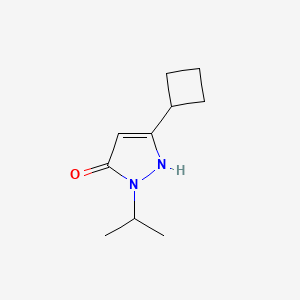
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
説明
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile, commonly known as ATPA, is an organosulfur compound. It is an important research chemical, as it has many applications in the field of chemistry and biochemistry. ATPA is a versatile compound, as it can be used in a variety of different chemical reactions. It is also used in a number of different scientific research applications, including drug design and development, as well as in the study of enzyme catalysis and other biochemical processes.
科学的研究の応用
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of the thiophene ring in “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” suggests potential utility in the synthesis of novel anticancer agents. These compounds can interact with various biological targets, such as kinases, to inhibit cancer cell growth and proliferation .
Material Science: Organic Semiconductors
The thiophene unit within the compound is structurally significant in the development of organic semiconductors. Thiophene-based molecules are pivotal in advancing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to more efficient and flexible electronic devices .
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory effects. The compound could be a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation and pain without the side effects associated with steroids .
Antimicrobial Applications
The structural framework of thiophene is conducive to antimicrobial activity. Research into “2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile” could lead to the development of new antimicrobial agents that combat resistant strains of bacteria and other pathogens .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The compound could be investigated for its efficacy in protecting metals and alloys from corrosion, thus extending the life of industrial machinery and infrastructure .
Neuropharmacology: Anti-anxiety and Anti-psychotic Medications
The thiophene core is present in several drugs with central nervous system (CNS) activity. This compound could be explored for its potential use in treating anxiety and psychotic disorders, possibly offering new mechanisms of action .
Enzyme Inhibition: Kinase Inhibitors
Kinases play a crucial role in signal transduction within cells. Thiophene derivatives, including the given compound, may act as kinase inhibitors, leading to therapeutic applications in diseases where signal transduction pathways are dysregulated .
Agricultural Chemistry: Insecticides
Thiophene derivatives are also used in the development of insecticides. The compound’s structure could be optimized to create effective insecticidal agents that are safe for crops and the environment .
特性
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQCMEMENCDNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



